REACTION_CXSMILES
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[SH:1][CH:2]([CH3:6])[C:3]([OH:5])=[O:4].[C:7]1([CH3:17])[CH:12]=[CH:11][C:10](S(O)(=O)=O)=[CH:9][CH:8]=1>>[CH2:17]([O:4][C:3](=[O:5])[CH:2]([SH:1])[CH3:6])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1
|
Name
|
|
Quantity
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29.6 g
|
Type
|
reactant
|
Smiles
|
SC(C(=O)O)C
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 100 ml reaction flask
|
Type
|
CUSTOM
|
Details
|
equipped with thermometer
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Type
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TEMPERATURE
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Details
|
reflux condenser
|
Type
|
CUSTOM
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Details
|
hot plate (equipped with magnetic stirring apparatus)
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Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OC(C(C)S)=O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |